1,3-Selenazolidine-4-carboxylic acid

説明

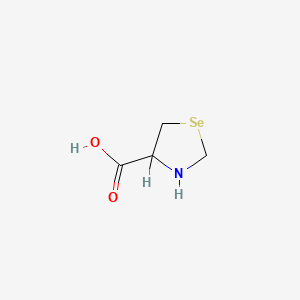

1,3-Selenazolidine-4-carboxylic acid (Sez) is a selenium-containing proline surrogate in peptide science . It is a non-natural amino acid that has been investigated for its potential to increase the possibility of selenium insertion within peptides .

Synthesis Analysis

Sez has been evaluated in Boc/Bzl and Fmoc/tBu strategies through the synthesis of a model tripeptide, both in solution and on a solid support . Special attention was paid to the stability of the Sez residue in basic conditions . Generic protocols have been optimized to synthesize Sez-containing peptides, through the use of an Fmoc-Xxx-Sez-OH dipeptide unit .Molecular Structure Analysis

The molecular formula of 1,3-Selenazolidine-4-carboxylic acid is C4H7NO2Se .Chemical Reactions Analysis

Sez has been used as a proline surrogate in peptide chemistry . It has been incorporated within a peptide sequence, offering other selenated residues suitable for peptide synthesis protocols .科学的研究の応用

Prodrug for Selenium Delivery

1,3-Selenazolidine-4-carboxylic acids, particularly as selenazolidine-4(R)-carboxylic acids, have been synthesized as latent forms of selenocysteine. These compounds are designed to provide a chemically superior delivery form for selenium, which may be clinically beneficial for selenium supplementation, especially in contexts such as cancer chemoprevention (Xie, Short, Cassidy, & Roberts, 2001).

Antimicrobial Activity

L-Selenazolidine-4-carboxylic acid is a toxic analogue of L-proline, shown to inhibit the growth of the urinary tract pathogen Escherichia coli in both laboratory culture media and human urine. Research has been focused on identifying the transport systems involved in its uptake, which has implications for developing new antimicrobial strategies (Deutch, Spahija, & Wagner, 2014).

Chemopreventive Potential

Studies on selenazolidine prodrugs of selenocysteine, including selenazolidine-4(R)-carboxylic acid, have investigated their chemopreventive activity in animal models, such as the A/J mouse model for tobacco-induced lung carcinogenesis. These studies assess toxicity, selenium levels, and induction of selenium-dependent glutathione peroxidase, suggesting potential applications in cancer chemoprevention (Li, Xie, El-Sayed, Szakacs, & Roberts, 2004).

Synthesis and Chromatographic Properties

The synthesis and chromatographic properties of 1,3-selenazolidine-4-carboxylic acid have been studied, providing insights into the chemical behavior and potential applications of this compound in various fields including medicinal chemistry (De Marco, Cini, Coccia, & Blarzino, 1979).

Peptide Science Applications

1,3-Selenazolidine-4-carboxylic acid has been explored as a proline analogue in peptide science. Its incorporation within peptide sequences offers new avenues for the insertion of selenium in peptides, particularly for sequences that do not possess sulfur-containing amino acids. This has potential applications in developing new peptide ligands and for analytical purposes in NMR and mass spectrometry (Cordeau, Cantel, Gagne, Lebrun, Martinez, Subra, & Enjalbal, 2016).

Antimutagenic Properties

The antimutagenic properties of 1,3-selenazolidine-4-carboxylic acid derivatives have been evaluated, indicating their potential as chemopreventive agents against various mutagens. This suggests their role in cancer prevention strategies (El-Sayed, Hussin, & Franklin, 2007).

Enhancing Cytotoxicity in Cancer Treatment

Research on the effects of 1,3-selenazolidine-4-carboxylic acid derivatives on cancer cells, especially in the context of thioredoxin reductase knockdown, has shown that these compounds can enhance the cytotoxicity in human lung cancer cells. This indicates their potential role in improving cancer therapies (Poerschke & Moos, 2011).

将来の方向性

Given its stability and the straightforward handling of Sez as a dipeptide building block in a conventional Fmoc/tBu SPPS strategy, there is a wide range of potential uses of the Sez amino acid in peptide chemistry . This includes its use as a viable proline surrogate as well as a selenium probe, complementary to Sec and SeMet, for NMR and mass spectrometry analytical purposes .

特性

IUPAC Name |

1,3-selenazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2Se/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGJNWDLRQSNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC[Se]1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979800 | |

| Record name | 1,3-Selenazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Selenazolidine-4-carboxylic acid | |

CAS RN |

63578-00-7 | |

| Record name | Selenaproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063578007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Selenazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B1227468.png)

![3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(4-phenyl-2-thiazolyl)benzamide](/img/structure/B1227470.png)

![4-amino-7,8,9,10-tetrahydro-6H-pyrimido[3,4]pyrrolo[3,5-a]azepine-11-carbonitrile](/img/structure/B1227477.png)

![6-[[(2-Methoxycarbonyl-3-thiophenyl)amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1227478.png)

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiophen-2-ylacetamide](/img/structure/B1227481.png)

![2-[[[3-Methyl-4-[[2-(3-nitrophenoxy)-1-oxoethyl]amino]phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1227485.png)

![[4-(Diphenylmethyl)-1-piperazinyl]-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1227486.png)

![4-[7-(4-Methylphenyl)-5-phenyl-4-pyrrolo[2,3-d]pyrimidinyl]morpholine](/img/structure/B1227489.png)